Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
Polyethyleneimine-functionalized β-cyclodextrin porous polymers for enhanced elimination of U(vi) from wastewater†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04383E
Finding effective methods and materials for treating radioactive waste water is urgent to combat environmental issues. A new polyethyleneimine-functionalized β-cyclodextrin porous polymer (PEI-PCDP), which was used for fast and efficient elimination of uranium (U(VI)) from nuclear wastewater, was successfully synthesized in this work. It was found that there were a lot of amine/imide groups on the PEI-PCDP surface through X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM) and specific surface areas (BET), and it displayed an irregular porous network construction with a BET of 82.816 m2 g−1. Static adsorption results revealed that PEI-PCDP has a large adsorption quantity on U(VI), and the maximum theoretical adsorption quantity was 757.40 mg g−1. Meanwhile, kinetic results exhibited rapid adsorption, and the adsorption quantity can reach 80 ± 1% of the equilibrium adsorption quantity in 10 min. Moreover, PEI-PCDP exhibited good regeneration ability. After 5 sorption–desorption cycles, the adsorption quantity decreased by 10.6%. Mechanism analysis via XPS illustrated that the adsorption process was principally attributed to the active site co-constructed by rich oxygen-containing functional groups and multi-amine groups (–NH2, –NH–) in PEI. Hence, PEI-PCDP has striking U(VI) removal performance and has potential application prospects in radioactive wastewater treatment.
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A review of catalytic oxidation of carbon monoxide over different catalysts with an emphasis on hopcalite catalysts
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03074A
Carbon monoxide (CO) is a dangerous poisonous air pollutant that greatly affects humans, plants, animals, and the environment. It is largely present in industrial flue gas, automobile exhaust gas, heavy traffic congestion, residences where wood is burned indoors, and natural sources like forest fires. To control it, a catalytic converter is mainly used for CO oxidation that is a feasible technology for the removal of CO. A wide variety of catalysts are used in catalytic converters, such as those based on noble metals, base metals, perovskite, spinel, hopcalite, and monel, among which hopcalite (CuMnOx) catalysts are economical, and show good thermal activity, selectivity and availability for low-temperature CO oxidation. A hopcalite catalyst is prepared by different methods, and preparation parameters such as shaking temperature and pH (8–11.5) have an impact on its activity. This article focuses on summarizing the reaction process of hopcalite catalysts in CO catalytic oxidation and the key factors influencing their activity as follows: appropriate promotors, supports, pre-treatment, and advanced preparation methods in the activity of a hopcalite catalyst toward CO oxidation. CO conversion was considerably higher than 100% at low temperature 50–125 °C with extra O2 in the feed gas. In fact, hopcalite is known to be an easily available and highly active catalyst for the low-temperature (25 °C) low-cost, complete oxidation of CO. Promoters, supports, pre-treatment, and advanced preparation methods have been added to improve the activity and stability of a hopcalite catalyst in CO oxidation. Also, deactivation generally occurs here via the hopcalite catalyst undergoing sintering and fouling during CO oxidation. A change in the hopcalite catalyst might result in an improvement in its overall performance in converters in the future.
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Palladium(ii)/N-heterocyclic carbene (NHC) catalyzed direct C–H arylation of heteroarenes with different aryl bromides and chlorides†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04209J
The growing interest of industry in the field of bi(hetero)arene compounds motivated us to synthesize these compounds via a homogeneous catalytic route using Pd PEPPSI-type complexes through direct arylation. In this study, new Pd PEPPSI-type complexes bearing NHC spectator ligands were synthesized and characterized using spectroscopic techniques, such as 1HNMR, 13C NMR, MS spectrometry, FTIR spectroscopy and elemental analysis (PEPPSI = pyridine enhanced precatalyst preparation stabilization and initiation). All the synthesized Pd(II) complexes were stable. The catalytic properties of these complexes were evaluated in the direct C5 mono-arylation of furan, 2-acetylthiophene and N-methylpyrrole-2-carboxaldehyde derivatives with a wide variety of (hetero)aryl halides. This environmentally attractive procedure was found to be tolerant of a wide variety of functional groups on the aryl halides and good yields were obtained in the presence of 1 mol% catalyst loading at 150 °C for 2 hours. In addition, the conversions for substrates containing electron-withdrawing groups were higher than those for substituents containing electron-donating groups.
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Contents list
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90171H
The first page of this article is displayed as the abstract.
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Impact of N-donor auxiliary ligands on three new Co(ii)-based coordination polymers with symmetrical tetracarboxylate ligands: a magnetism study†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03772J
Three new Co(II)-based coordination polymers, namely [Co(L)]n (1), [Co(H2L)1.5(1,10-phen)(H2O)2]n (2), and {[Co2(L)(dpa)(H2O)2]·(H4L)0.5}n (3) (H4L = 5,5′-(ethene-1,2-diyl)diisophthalic acid, 1,10-phen = 1,10-phenanthroline, dpa = (E)-1,2-di(pyridin-4-yl)diazene), were solvothermally synthesized and characterized by single-crystal X-ray diffraction, powder X-ray diffraction, and magnetic studies. 1 and 3 display a 3D framework with (4,6)-connected CrB-type topology, and 2 displays a 1D chain built by the unprotonated H2L linker. The magnetic studies indicated that CPs 1–3 show the presence of weak antiferromagnetic interactions within the Co(II) units.
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Front cover
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90170J
A graphical abstract is available for this content
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Back cover
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90175K
A graphical abstract is available for this content
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Synthesis, optical properties and conduction mechanism study of α- and γ-NaMnO2 materials†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03648K
Herein, NaMnO2 cathode active materials, in both α- and γ-phases, were synthesized via a solid–solid method. Powder X-ray diffraction analysis revealed that these compounds crystallize in a monoclinic system with the C2/m space group and orthorhombic system with the Pnmm space group for the α- and γ-phases, respectively. Raman spectroscopy showed the presence of the MnO6 octahedral group in the α-phase, and the MnO4 tetrahedral group in the γ-phase. The direct band gap (Eg) was calculated to 4.96 eV and 5.14 eV for the α- and γ-phases, respectively, confirming that α-NaMnO2 has better electronic conductivity than γ-NaMnO2. The Urbach energy values, Eu, show that the octahedral α-phase is more disordered than the tetrahedral γ-phase in the NaMnO2 material. The electrical data analysis of the impedance spectra and the imaginary part of the complex modulus showed the presence of two types of relaxations, corresponding to grain and grain boundary effects in both compounds. The thermal evolution of the relaxation time and DC conductivity followed the Arrhenius law with a change in the activation energy at around Tα = 363 K for the α-phase and Tγ = 373 K for the γ-phase. In addition, the frequency behaviour of the AC conductivity, σac, of these two samples was analyzed using the universal Jonscher law. Therefore, the variation in sg for both compounds with temperature showed a change in the conduction mechanism at around Tα and Tγ for the α- and γ-phases, respectively.
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Understanding the correlation between extraction and luminescence behavior of Eu(iii) in a biphasic system in the presence of Co-extracting metal ions
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03528J
In this study, the impact of two co-extracting and interfering metal ions in the coordination process of Ln(III) ions using the luminescence spectroscopic technique by taking Eu(III) as the probe was explored for the first time. The solvent extraction route was adopted for the ligation process, and the organic phase composition was a mixture of diglycolamide (DGA) ligand N,N,N′,N′- tetra(ethylhexyl)diglycolamide (T2EHDGA) and tri-n-butyl phosphate (TBP) in n-dodecane (n-DD) medium. Zr(IV) and Pd(II) were considered as co-extracting metal ions along with Eu(III) extraction from nitric acid medium. The varied concentrations of Zr(IV) and Pd(II) in the feed phase led to significant changes in Eu(III) distribution (or luminescence). The extraction factors of Eu(III) decreased in the presence of Zr(IV) while the presence of Pd(II) followed an opposite trend. The presence of TBP in the T2EHDGA/n-DD phase increases the acid (or Eu(III)) concentration in the extracted phase. The emission patterns of Eu(III) in the presence of Zr(IV) and Pd(II) were contradictory to each other, i.e., Zr(IV) enhanced the peak intensity of 5D0 → 7F2 transition, whereas Pd(II) offered a decreased value. The asymmetry ratio (AR) and the lifetime (τ) data of Eu(III) emission both in the aqueous and organic phases with or without Zr(IV) (or Pd(II)) were appraised to comprehend the nature of the Eu(III) complex.
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In silico screening applied in drug discovery: T001-10026247 as a novel fourth-generation EGFR inhibitor†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03597B
Lung cancer is one of the most common malignancies and also the cancer with the highest mortality rate. Among them, non-small cell lung cancer (NSCLC) accounts for 86% of the total incidence of lung cancer. In recent years, small molecule inhibitors targeting the epidermal growth factor receptor (EGFR) have become a hot direction for treating NSCLC. Although EGFR inhibitors have developed to the fourth generation, resistance generated by third-generation EGFR inhibitors has not been solved effectively. Therefore, developing fourth-generation EGFR inhibitors with novel scaffolds to overcome resistance is urgently needed. This study used a drug discovery strategy with four parts: molecular filtering framework, ROC-guided virtual screening, clustering analysis and binding mode analysis. As a result, 13 compounds were obtained. What's more, cell and kinase tests were performed on the 13 hit compounds. Among them, the optimized compound T001-10026247 shows excellent inhibitory activity against H1975, A549, and H460 cells, with IC50 values of 0.26 ± 0.01, 0.74 ± 0.08 and 2.65 ± 0.22 μM, respectively. The IC50 values of T001-10026247 for EGFRT790M/C797S/L858R and EGFRT790M/L858R are 2.289 μM and 1.614 μM, respectively. In addition, in vitro and in vivo activity evaluation of the screened compound T001-10026247 was performed. The results suggested that compound T001-10026247 was a potential EGFR inhibitor after being validated by apoptosis, acridine orange (AO), JC-1, scratch and transwell experiments. Furthermore, the results of biological safety experiments showed that the toxicity of T001-10026247 was close to or even below the positive drug AZD9291. In summary, based on the drug discovery strategy, a novel fourth-generation EGFR inhibitor (T001-10026247) with a new scaffold was discovered.
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Investigation of the physicochemical properties of Bi,Ca-doped BaZrO3 perovskites
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04417C
Perovskite oxides, primarily the ones based on BaZrO3, hold significant interest for diverse applications in a variety of disciplines, such as electrocatalysts or electrolytes in fuel cell technologies. This study outlines the synthesis of BaZrO3 perovskite powders via a sol–gel route, and explores the incorporation of bismuth and calcium cations through single doping. Extensive characterization, encompassing X-ray diffraction, thermogravimetric analysis, X-ray photoelectron spectroscopy, Brunauer–Emmett–Teller analysis, oxygen/hydrogen temperature-programmed desorption/reduction, and scanning electron microscopy/energy-dispersive X-ray spectroscopy, reveals the impact of the metal cation incorporation on physicochemical properties, enhancing oxygen vacancies and lattice oxygen species within the BaZrO3 perovskite structure.
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Biocompatible ligands modulate nanozyme activity of CeO2 nanoparticles†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03728B
The diversity of catalytic activities and antioxidant properties of cerium oxide nanoparticles (CeO2 NPs) makes them promising materials for the theranostics of various diseases, especially those caused by disturbances in free radical homeostasis in living systems. Despite the fact that the functionalisation of nanoparticles’ surface plays a critical role in nanomedicine applications, the effect of different coatings on their enzyme-like behaviour and antioxidant properties is still poorly understood, which limits the biomedical application of CeO2 NPs. This paper reports on the effect of low and high molecular weight biocompatible ligands on the SOD-like activity and radical scavenging properties of CeO2 NPs, which was analysed using a phosphate-rich medium resembling a natural environment. The results obtained show that these ligands modulate the SOD-like properties of CeO2 NPs as follows. Citrate and polysaccharide (maltodextrin and dextran) surface coatings increase the SOD-like activity of CeO2 NPs by an average of 2.2 times, and the protein corona (γ-globulin, γ-IgG) increases this activity by an average of 1.8 times. Citrate-coated CeO2 NPs and CeO2 nanoparticles modified with polysaccharide molecules are more effective SOD mimetics than CeO2@γ-IgG NPs. The SOD-like activity of phosphatidylcholine-coated CeO2 and CeO2@γ-IgG NPs is due to the combined action of nanoscale CeO2 and ligands. The antioxidant activity of CeO2 NPs after their modification with different ligands with respect to alkyl peroxyl radicals is multidirectional. Unexpectedly, citrate-, maltodextrin- and dextran-coated CeO2 NPs are more effective antioxidants than bare CeO2 NPs. CeO2 NPs modified with phosphatidylcholine or γ-IgG exhibited less radical-scavenging ability than bare CeO2 nanoparticles. Thus, common biocompatible ligands are able to regulate the biochemical activity of CeO2 NPs.
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A mild and efficient synthesis of aminofurazans†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03371F
An efficient, one-pot protocol for the synthesis of aminofurazans from readily available and inexpensive bromomethyl ketones has been developed. Alkyl, aryl and heteroaryl aminofurazans have been synthesized and characterized by multinuclear NMR and single crystal X-ray crystallography.
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Photocatalytic activation of peroxodisulfate using iron-containing MOFs synthesized by single-crystal-to-single-crystal transformation for ofloxacin degradation†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03470D
Iron-containing metal–organic frameworks (Fe-MOFs) are promising photocatalysts for the activation of peroxysulphate. In this work, a new robust MOF (Fe2In-TCA) was successfully prepared through single-crystal-to-single-crystal (SC–SC) transformation using an indium-MOF template (In3-TCA) (TCA = 4,4′,4′′-nitrilotribenzoic acid). The SC–SC transformation led to the obtention of large-sized Fe2In-TCA crystals suitable for single-crystal X-ray diffraction. More fascinatingly, compared to the sample (Fe2In-TCA-D) synthesized by the one-pot in situ method, Fe2In-TCA not only showed a higher specific surface area but also showed better charge separation and migration efficiency, indicating that postsynthetic metal metathesis is an advanced strategy for preparing Fe-MOFs. With these advantages, Fe2In-TCA exhibited enhanced photocatalytic activity for activating peroxydisulfate (PDS). Under optimum conditions, Fe2In-TCA removed about 98% of ofloxacin (OFL) in 30 minutes and could be reused over five cycles. Further mechanism studies showed that free radicals (˙SO4−, ˙OH, O2˙−), singlet oxygen (1O2), and photogenerated holes (h+) were the main active species for OFL degradation. These results show that Fe2In-TCA can be used as a potential photocatalyst to activate PDS to degrade OFL. This work provides a new perspective for the construction of robust Fe-MOFs for photocatalytic OFL degradation.
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Hollow nanocages of vanadium nitride-based electrode material designed for superior charging/discharging stability supercapacitors†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03402J
As an emerging high-power density energy storage device, supercapacitors are limited in their development by electrode materials. Transition metal nitrides have attracted widespread attention in supercapacitors due to their high electrical conductivity and considerable capacity. Among them, vanadium nitride features a high theoretical capacity and excellent electrical conductivity, nevertheless, its solubility problem in alkaline electrolytes has always hindered the practical application of vanadium nitride. Herein, a universal method is reported for the preparation of vanadium nitride quantum dot composites by solvothermal methods and in situ substitution. Using the stable ZIF-8 dodecahedral structure, vanadium ions are riveted to the structure of the metal–organic framework by in situ substitution; after high-temperature annealing, it retains the dodecahedral structure of ZIF-8 and forms hollow nanocages. This hollow structure generates more active sites and ameliorates the reaction kinetics of the vanadium nitride material. It has a capacity of 278 F g−1 at a current density of 0.5 A g−1. Interestingly, a capacity retention rate of 82.23% can be achieved after 20 000 cycles at a current density of 3 A g−1. In addition, the assembled device exhibits a coulombic efficiency of 97.35%, a power density of 775 W Kg−1, and an energy density of 49.8 W h kg−1. This good electrochemical performance, especially the enhanced cycling stability, should be attributed to the effective solution to solve the dissolution problem of vanadium nitride in electrolytes. In conclusion, the proposed method is simple and easy to implement and has a broad utilization value and application prospects in energy conversion and storage systems.
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Design and development of a Sb2WO6/graphene oxide (2D) nanocomposite as novel electrochemical metal-ion sensor and improved photocatalyst for the degradation of tetracycline†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04093C
This study describes the single-step solvothermal synthesis of hierarchical orthorhombic Sb2WO6 nanostructures on layered graphene oxide (GO) and the utilization of the resulting product for heavy-metal-ion sensing and visible-light-driven photocatalysis. The adopted strategy generated a nanocomposite with improved interfacial contact among Sb2WO6 hierarchical structures and GO sheets, resulting in enhanced photocatalytic activity with faster charge relocation and attenuated charge-carrier recombination. PXRD, FTIR, SEM, TEM, DRS, and XPS techniques were used to characterize the synthesized pristine (Sb2WO6) and its hybrid nanocomposite with GO. A two-dimensional nest-like Sb2WO6/GO nanocomposite modified glassy carbon electrode was developed as a novel electrochemical sensor towards Hg2+ and UO22+ detection using cyclic voltammetry and differential pulse voltammetry methods under the limits of detection of 0.0038 μM and 0.014 μM, respectively. The Sb2WO6/GO sensor displayed good electrochemical stability through achieving consistent current measurements over time. The evaluated electrochemical parameters of Sb2WO6/GO indicated its photocatalytic desirability, which was then explored in the degradation of tetracycline in an attempt to combat antibiotic resistance. Tetracycline is a ubiquitous drug; however, with its widespread use and bad disposal practices, it is an emergent water contaminant that is posing growing concerns for aquatic ecosystems and a consequent threat of antibiotic resistance. Tetracycline degradation is an important water treatment application on account of its aquatic ecosystem sustainability and prevention of antibiotic resistance as a crucial worldwide health concern.
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Excitation wavelength-reliant light-induced energy and electron processes in pyrene and naphthalene functionalized dual-dye integrated polyaromatic azaborondipyrromethenes†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03973K
Polyaromatic-based dual-dye integrated azaborondipyrromethene (azaBODIPY), 1 containing pyrene and naphthalene at the 1,7- and 3,5 positions, respectively, was synthesized and the photo-induced energy (PEnT) and electron transfer (PET) events were explored. The contribution of the individual constituents i.e., pyrene, naphthalene, and azaBODIPY moieties, in the light-initiated events is investigated by preparing the azaBODIPY centric control compounds containing pyrene, 2 or naphthalene, 3 and tolyl moieties, TABPY. The structural integrity of the synthesized compounds is elucidated by NMR and HRMS techniques. Spectral overlap of the emission of pristine naphthalene, Naph and absorption of TABPY suggested that the naphthalene moieties in 1 and 3 would behave as energy donors and azaBODIPY as an energy acceptor. On the other hand, electrochemical studies on 1 and 2 suggested that, upon photoexcitation, pyrene moieties flanked on the azaBODIPY core can act as electron donors and an azaBODIPY moiety as an acceptor, which was further supported by in silico studies. Steady-state fluorescence studies revealed that, upon selective excitation of 3 at 275 nm, the fluorescence corresponding to the naphthalene moiety was observed to be quenched, followed by the simultaneous appearance of the azaBODIPY emission at 694 nm indicating the occurrence of PEnT from 1Naph* → azaBODIPY. In the case of 2, the photoexcitation of either pyrene or an azaBODIPY moiety at 335 and 660 nm, respectively, displayed diminished emission of pyrene and azaBODIPY indicating the occurrence of PET from 1Pyr* → azaBODIPY or Pyr → 1azaBODIPY*. Interestingly, excitation of the naphthalene moiety in 1 resulted in the quenching of its emission with a concurrent quenching of the azaBODIPY fluorescence indicating the occurrence of PEnT from singlet excited naphthalene to azaBODIPY i.e., (Pyr)2-azaBODIPY-1(Naph)2* → (Pyr)2-1azaBODIPY*-(Naph)2 followed by PET from the ground state of the pyrene moiety to 1azaBODIPY* leading to the formation of the charge separated state, (Pyr)2˙+-(azaBODIPY)˙−-(Naph)2. Parallel time resolved fluorescence studies revealed that the PEnT and PET are occurring in the range of ∼109–1010 s−1 in these donor–acceptor (D–A) systems.
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Catalytic prenylation of natural polyphenols†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04371A
Prenylated polyphenols occur naturally and exhibit biological activity superior to the ubiquitous parent polyphenols. However, their low abundance limits the wider application of these derivatives. In this work, we present an expedient, single-step catalytic protocol for introducing terpene fragments into the aromatic rings of the widely available natural stilbenoids and flavonoids to upgrade their therapeutic potential.
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The combustion-supporting mechanism of fluoropolymers on aluminum particles studied using reactive dynamics simulations
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02819D
In order to clarify the combustion-supporting mechanism of fluoropolymers, this work focuses on the atomic details of the oxidation of Al nanoparticles with the fluoropolymers and O2, using reactive dynamics simulations. The results show that the combustion properties of Al–fluoropolymer composites are positively correlated with the fluorine content contained in the fluoropolymers. This is because more Al–O and Al–F bonds are formed, resulting in greater energy release, and the fluoropolymer is efficient in preventing the sintering of aluminum powder during combustion. In addition, the erosion of the alumina layer during the ignition phase results in a considerable boost in the combustion performance of the aluminum particles. Surprisingly, a micro-explosion behavior is found in Al–fluoropolymer composites during combustion, which leads to a much higher oxidation rate of aluminum powder. Our results emphasize the erosion of the alumina layer by F atoms, which provides insights into the atomic-scale reaction mechanism between Al and the fluoropolymers.
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Photocatalytic hydrogen production by donor–π–acceptor type covalent triazine frameworks involving different π bridges†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04479C
Covalent triazine frameworks (CTFs) involving donor-π bridge-acceptor (D–π–A) motifs with the electron-withdrawing triazine unit as the acceptor have been regarded as one of the most promising materials for photocatalytic water splitting. The intrinsic features of π-bridges play a critical role in tailoring the polymer properties as well as the photocatalytic performance. Introducing suitable conjugated units as the π-bridge is expected to effectively tune the electronic structure of the resultant D–π–A CTFs and facilitate photo-generated charge separation. However, systematic studies on how different π-bridges would influence the photoelectronic properties of D–π–A type CTFs are still limited. Herein, three types of CTFs with well-defined D–π–A structures named Ben-CTF, BenT-CTF and BenP-CTF were synthesized to investigate the effects of different π-bridges (benzene, thiophene and pyridine units) on the performance of photocatalytic water splitting for hydrogen production. Comprehensive experiments and density functional theory (DFT) calculations revealed that BenP-CTF with the pyridine unit as the π-bridge exhibited superior charge migration ability and higher photocatalytic hydrogen evolution reaction (HER) rates compared to the other CTFs. This work may provide a reference for the rational design and controllable synthesis of CTF materials for efficient photocatalysis.
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